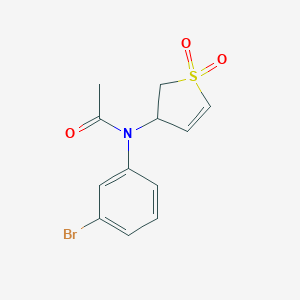

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-3-10(13)7-11)12-5-6-18(16,17)8-12/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBBWLKKJRRKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromoaniline and 2,3-dihydrothiophene-1,1-dioxide.

Acylation Reaction: 3-bromoaniline undergoes acylation with acetic anhydride to form N-(3-bromophenyl)acetamide.

Coupling Reaction: N-(3-bromophenyl)acetamide is then coupled with 2,3-dihydrothiophene-1,1-dioxide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of N-(phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide.

Substitution: Formation of N-(3-substituted phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

Critical Structural Differences

Sulfone vs. Non-Sulfone Thiophene Derivatives The target compound’s 1,1-dioxido-thienyl group enhances polarity and oxidative stability compared to non-sulfonated thiophene analogs (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide) . Sulfones are known to improve solubility in polar solvents and participate in hydrogen bonding, which may influence crystallinity and biological interactions.

Aryl Substituent Effects

- The 3-bromophenyl group in the target compound contrasts with electron-donating groups (e.g., 3-methoxyphenyl in ). Bromine’s electronegativity and steric bulk may reduce reactivity at the aryl ring compared to methoxy or chloro analogs .

Bridge Complexity

Physicochemical Properties

- Solubility: The sulfone group likely increases aqueous solubility compared to non-sulfonated thiophene derivatives but reduces lipid solubility.

- Thermal Stability : Sulfonated thienyl groups may enhance thermal stability due to strong S=O bonds, as seen in polyimide precursors (cf. ).

Biologische Aktivität

N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and herbicidal activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thienyl moiety with a bromophenyl substituent and an acetamide functional group. Its chemical structure can be represented as follows:

- Chemical Formula: CHBrNOS

- Molecular Weight: 320.18 g/mol

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies on related thienyl compounds have demonstrated effectiveness against several Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µM |

| Compound B | Escherichia coli | 8 µM |

| This compound | TBD (To Be Determined) |

Note: Specific MIC values for this compound are not yet published.

2. Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound is noteworthy. Preliminary studies suggest potential efficacy against common fungal strains.

Table 2: Antifungal Activity

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 15 µM |

| Compound D | Fusarium oxysporum | 20 µM |

| This compound | TBD |

3. Herbicidal Activity

The herbicidal potential of thienyl derivatives has been widely studied. The compound's ability to inhibit weed growth while being safe for crop plants is particularly valuable in agricultural applications.

Case Study: Herbicidal Efficacy

In a field trial conducted on various crops, formulations containing thienyl derivatives showed a significant reduction in weed biomass compared to untreated controls. The results indicated that the compound could be effectively utilized in integrated weed management strategies.

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

- Antibacterial Mechanism: It may disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Antifungal Mechanism: The compound might interfere with ergosterol biosynthesis or disrupt fungal cell membranes.

- Herbicidal Mechanism: It could inhibit photosynthesis or disrupt metabolic pathways in target weeds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.